2-(4-ethoxyphenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
Description
This compound features a central acetamide backbone linked to a 4-ethoxyphenoxy group and a sulfonamide-modified ethyl chain terminating in a 4-(pyrimidin-2-yl)piperazine moiety. The ethoxy group may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability.
Properties
IUPAC Name |
2-(4-ethoxyphenoxy)-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O5S/c1-2-29-17-4-6-18(7-5-17)30-16-19(26)21-10-15-31(27,28)25-13-11-24(12-14-25)20-22-8-3-9-23-20/h3-9H,2,10-16H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWLIORJDKFPFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact withalpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Biochemical Pathways
Given its potential interaction with alpha1-adrenergic receptors, it can be inferred that it might influence pathways related to smooth muscle contraction and relaxation, blood pressure regulation, and other processes controlled by these receptors.
Pharmacokinetics
Similar compounds have shown promising pharmacokinetic profiles in in silico docking and molecular dynamics simulations, binding data, and adme calculations. These properties significantly impact the bioavailability of the compound, determining its effectiveness in the body.
Biological Activity
2-(4-ethoxyphenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C₁₈H₂₃N₅O₃S
- IUPAC Name : this compound
This structure includes functional groups that are critical for its interaction with biological systems, such as the ethoxy and sulfonamide moieties.
The biological activity of this compound is primarily mediated through its interactions with various receptors and enzymes. Notably, it has been shown to act on:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, which are crucial for numerous physiological processes.
- Enzyme Inhibition : It exhibits inhibitory effects on specific enzymes involved in metabolic pathways, contributing to its pharmacological profile.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties against various pathogens:
| Pathogen | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
| Pseudomonas aeruginosa | Moderate |
| Streptococcus pyogenes | High |
| Klebsiella pneumoniae | Moderate |
These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents .
Anticancer Properties
In vitro studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways, particularly in breast and prostate cancer models.
Case Studies
- Case Study 1 : A study involving human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 25 µM). The mechanism was linked to the disruption of mitochondrial function and subsequent activation of apoptotic pathways.
- Case Study 2 : In a preclinical model of prostate cancer, administration of the compound led to reduced tumor growth and enhanced survival rates compared to control groups. This suggests potential for therapeutic application in oncology.
Comparison with Similar Compounds
N-{2-[4-(Dimethylamino)Phenyl]-2-(4-Phenyl-1-Piperazinyl)Ethyl}-2-(3-Methoxyphenoxy)Acetamide
- Structural Differences: Replaces the pyrimidin-2-yl group with a phenyl ring on the piperazine. Substitutes the 4-ethoxyphenoxy group with a 3-methoxyphenoxy moiety. Incorporates a dimethylamino-phenyl group instead of the sulfonamide-ethyl chain.
- Functional Implications: The phenyl-piperazine modification may reduce selectivity for pyrimidine-associated targets (e.g., adenosine A2AR) but enhance affinity for serotonin or dopamine receptors .
N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide
- Structural Differences :
- Lacks the piperazine-pyrimidine system entirely.
- Features a nitro-chlorophenyl group and methylsulfonyl substituent.
- Functional Implications: The nitro group confers electrophilic reactivity, making it a precursor for heterocyclic synthesis (e.g., thiadiazoles or piperazinediones) .
Acetylsulfadiazine (N-[4-(Pyrimidin-2-ylsulfamoyl)Phenyl]Acetamide)
- Structural Differences: Retains the pyrimidine-sulfonamide core but replaces the ethoxyphenoxy-piperazine chain with a simpler phenyl-acetamide group.
- Demonstrates how pyrimidine-sulfonamide motifs can serve divergent roles depending on ancillary substituents .
N-Isopropyl-2-(3-(4-(4-Methylpiperazin-1-yl)-6-(Pyridin-4-ylamino)Pyrimidin-2-yl)Phenoxy)Acetamide
- Structural Differences: Integrates a methylpiperazine-pyrimidine-phenoxy scaffold with an isopropyl group on the acetamide.
- Functional Implications :
2-(2-Ethylphenoxy)-N-(2-Methyl-4-(Pyrrolidin-1-yl)Phenyl)Acetamide
- Structural Differences: Replaces the sulfonamide-ethyl-piperazine-pyrimidine chain with a pyrrolidinyl-phenyl group. Uses an ethylphenoxy substituent instead of ethoxyphenoxy.
- Functional Implications: The pyrrolidine ring may enhance blood-brain barrier penetration, suggesting CNS applications (e.g., antipsychotics or analgesics) . Ethylphenoxy’s hydrophobicity could improve tissue distribution compared to ethoxyphenoxy .
Research Findings and Implications
- Selectivity: The pyrimidine-piperazine core in the target compound may confer selectivity for adenosine A2AR over other GPCRs, as seen in fluorescent ligands like compound 13 .
- Metabolism: Ethoxyphenoxy groups generally exhibit slower hepatic clearance compared to methoxy derivatives, as observed in pharmacokinetic studies of related acetamides .
- Toxicity : Sulfonamide-containing compounds (e.g., ) may carry risks of hypersensitivity, necessitating safety profiling for the target molecule.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
